molecular formula C25H22N2O2 B14124474 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

Cat. No.: B14124474
M. Wt: 382.5 g/mol
InChI Key: CYOJPLQQQGCUON-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline derivative with a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Alkylation: The quinoline derivative is then alkylated using an appropriate alkylating agent to introduce the ethyl group.

    Coupling with Biphenyl Carboxylic Acid: The alkylated quinoline derivative is coupled with [1,1’-biphenyl]-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline or biphenyl derivatives.

Scientific Research Applications

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways by either inhibiting or activating key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide shares structural similarities with other quinoline derivatives and biphenyl compounds.
  • Examples include quinoline-based drugs like chloroquine and biphenyl-based compounds used in materials science.

Uniqueness

  • Unique Structure : The combination of a quinoline derivative with a biphenyl moiety is relatively rare, providing unique chemical and biological properties.
  • Potential Applications : Its unique structure allows for diverse applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C25H22N2O2/c1-17-7-8-21-16-22(25(29)27-23(21)15-17)13-14-26-24(28)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29)

InChI Key

CYOJPLQQQGCUON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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